molecular formula C13H14N2O2 B2836862 Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate CAS No. 2241142-63-0

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate

Cat. No. B2836862
CAS RN: 2241142-63-0
M. Wt: 230.267
InChI Key: NLDNUQRPRZUUIZ-ZYHUDNBSSA-N
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Description

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate is a chemical compound. Based on its name, it is an ester derived from cyclopropane carboxylic acid and ethanol, with an indazole group attached to the cyclopropane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Based on its name, it contains an ester group and an indazole group, which could undergo a variety of reactions. For example, the ester group could undergo hydrolysis, reduction, or transesterification .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. It’s important to handle all chemicals with appropriate safety measures. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-7-12(10)15-11-6-4-3-5-9(11)8-14-15/h3-6,8,10,12H,2,7H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDNUQRPRZUUIZ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138039678

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